
3-(1-Phenylethenyl)anilin
Übersicht
Beschreibung
3-(1-Phenylethenyl)aniline is an organic compound with the molecular formula C14H13N . It has a molecular weight of 195.26 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of anilines, in general, has been extensively studied. Anilines are typically derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Molecular Structure Analysis
The molecular structure of 3-(1-Phenylethenyl)aniline consists of a phenyl group attached to an amino group . The InChI code for this compound is 1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2 .Chemical Reactions Analysis
Anilines, in general, are known to undergo a variety of chemical reactions. For instance, they can participate in reactions for making widely used aniline compounds that break norms of synthesis . They can also undergo condensation reactions under electrospray ionization (ESI) conditions .Physical And Chemical Properties Analysis
3-(1-Phenylethenyl)aniline is a solid compound . It has a molecular weight of 195.26 . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Wissenschaftliche Forschungsanwendungen
Synthese von Hochleistungspolymeren
3-(1-Phenylethenyl)anilin: wird bei der Synthese von Hochtemperaturpolymeren, insbesondere Polyimiden, eingesetzt . Diese Polymere zeichnen sich durch ihre außergewöhnliche thermische Stabilität aus, wodurch sie für Anwendungen geeignet sind, bei denen Materialien hohen Temperaturen standhalten müssen, ohne sich zu zersetzen. Die Verbindung dient als Monomer, das den resultierenden Polymeren verbesserte thermische Eigenschaften verleiht, die in der Luft- und Raumfahrt sowie in der Elektronikindustrie für Bauteile verwendet werden können, die extremer Hitze standhalten müssen.
Leiterpolymer-Verbundwerkstoffe
Die Verbindung ist entscheidend für die Herstellung von leitfähigen Polymer-Verbundwerkstoffen . Wenn sie mit isolierenden Polymeren vermischt wird, kann sie dem Material elektrische Leitfähigkeit verleihen. Dies ist besonders wertvoll bei der Entwicklung von antistatischen Beschichtungen, elektromagnetischen Abschirmmaterialien und leitfähigen Klebstoffen. Diese Verbundwerkstoffe kombinieren die mechanischen Eigenschaften traditioneller Polymere mit den elektrischen Eigenschaften von leitfähigen Füllstoffen, was zu innovativen Anwendungen in der Elektronik und Materialwissenschaft führt.
Organische Elektronik
Im Bereich der organischen Elektronik kann This compound eine Schlüsselkomponente bei der Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) sein . Seine strukturellen Eigenschaften ermöglichen möglicherweise eine Feinabstimmung der elektronischen Eigenschaften dieser Geräte und verbessern so ihre Leistung und Effizienz.
Sensormaterialien
Die einzigartige elektronische Struktur von This compound macht sie zu einem Kandidaten für den Einsatz in Sensormaterialien . Sensoren auf Basis dieser Verbindung können verschiedene Umweltreize wie pH-Wertänderungen, Temperatur oder das Vorhandensein bestimmter Chemikalien erkennen. Diese Sensoren haben potenzielle Anwendungen in der Umweltüberwachung, im Gesundheitswesen und in der industriellen Prozesskontrolle.
Photokatalyse
Die Forschung hat den Einsatz von This compound in photokatalytischen Anwendungen untersucht . Photokatalysatoren auf Basis dieser Verbindung könnten effektiv bei der Zersetzung organischer Schadstoffe oder der Beschleunigung chemischer Reaktionen unter Lichteinstrahlung sein. Dies hat Auswirkungen auf die Bemühungen zur Umweltsanierung und die nachhaltige chemische Synthese.
Arzneimittel-Abgabesysteme
Die Fähigkeit der Verbindung, mit biologischen Molekülen zu interagieren, kann bei der Gestaltung von Arzneimittel-Abgabesystemen genutzt werden . Durch die Integration von This compound in polymere Hydrogele können Forscher Materialien herstellen, die auf bestimmte Auslöser reagieren, um therapeutische Wirkstoffe mit kontrollierten Geschwindigkeiten freizusetzen. Dieser Ansatz könnte zu effektiveren Behandlungen mit reduzierten Nebenwirkungen führen.
Safety and Hazards
3-(1-Phenylethenyl)aniline is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 3-(1-Phenylethenyl)aniline can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the temperature. For example, certain anilines can be more stable and effective in acidic environments, while others might be more stable and effective in neutral or basic environments.
Eigenschaften
IUPAC Name |
3-(1-phenylethenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMCEBIIYNJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306204 | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610377-16-6 | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



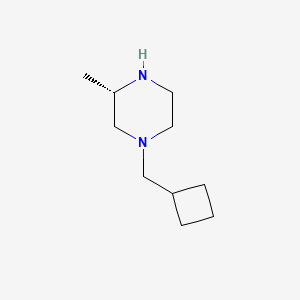


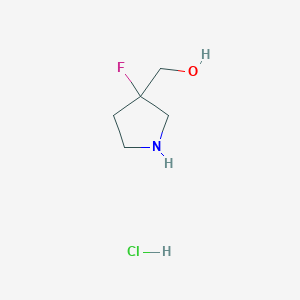

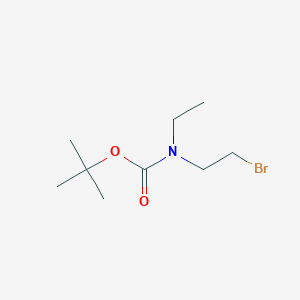


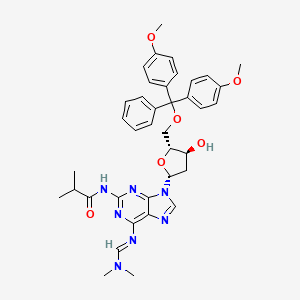

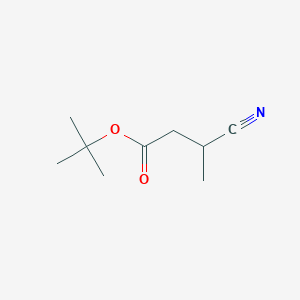

![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)
